molecular formula C10H12O3S B13558585 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione

Cat. No.: B13558585
M. Wt: 212.27 g/mol
InChI Key: XGGGHTJBQYPANW-UHFFFAOYSA-N
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Description

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione (CAS 1251338-92-7) is a high-purity chemical reagent with the molecular formula C 10 H 12 O 3 S and a molecular weight of 212.27 g/mol . This compound belongs to the class of beta-diketones, characterized by two carbonyl groups separated by a single carbon atom. Its structure incorporates a thiophene heterocycle, making it a valuable heterocyclic building block for synthesizing more complex organic molecules . As a beta-diketone derivative, this compound serves as a versatile precursor in organic synthesis and materials science. Researchers utilize similar structures in the design of push-pull dyes with D-π-A (Donor-π bridge-Acceptor) architectures, which are investigated for their optical properties and applications in non-linear optics and light-energy conversion . Furthermore, compounds featuring the 1,3-dione moiety and thiophene rings are of significant interest in medicinal chemistry research for constructing novel scaffolds in drug discovery . The mechanism of action for such compounds in biological settings often involves interactions with cellular targets, and some derivatives have been explored for their potential antiproliferative effects, which may be associated with DNA-binding in tumor cells . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

5-methoxy-1-thiophen-3-ylpentane-1,3-dione

InChI

InChI=1S/C10H12O3S/c1-13-4-2-9(11)6-10(12)8-3-5-14-7-8/h3,5,7H,2,4,6H2,1H3

InChI Key

XGGGHTJBQYPANW-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Heteroarylation of 1,3-Diketones

Methodology:

  • Starting Materials: Commercially available 1,3-diketones such as pentane-1,3-dione derivatives and thiophen-3-yl halides or derivatives.
  • Key Reagents: Palladium catalysts (e.g., Pd(0) complexes), heteroaryl halides, and bases like potassium carbonate or cesium carbonate.
  • Reaction Conditions: Microwave irradiation or conventional heating in inert solvents such as dimethylformamide (DMF) or acetonitrile.
  • Mechanism: Cross-coupling (e.g., Suzuki or Stille) facilitates the attachment of the thiophene ring at the desired position.

Research Data:

  • A recent study employed palladium-catalyzed heteroaryl cross-coupling with commercially available thiophene halides to generate thiophenyl-substituted diketones with yields up to 65%.

Advantages:

  • High regioselectivity
  • Mild conditions
  • Compatibility with various functional groups

Claisen–Schmidt Condensation for Diketone Formation

Methodology:

  • Starting Materials: Aromatic or heteroaryl aldehydes (e.g., thiophene-3-carboxaldehyde) and acetyl compounds.
  • Reagents: Base such as potassium hydroxide or sodium hydroxide.
  • Reaction Conditions: Reflux in ethanol or methanol, often with catalytic acid or base to promote condensation.
  • Outcome: Formation of α,β-unsaturated ketones, which can be further hydrogenated or functionalized to obtain the 1,3-diketone framework.

Research Data:

  • One-pot synthesis of substituted 1,3-diketones via Claisen–Schmidt condensation followed by Michael addition has been demonstrated, with yields reaching 62-70%.

Functionalization of the Methoxy Group

Methodology:

  • Starting Materials: Precursor diketones with available hydroxyl groups.
  • Reagents: Methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).
  • Reaction Conditions: Reflux in acetone or acetonitrile.
  • Outcome: Selective methylation at the hydroxyl position to generate the methoxy substituent.

Notes:

  • The methoxy group at the 5-position can be introduced via methylation of a hydroxyl precursor, which itself can be installed through nucleophilic substitution or directed ortho-methylation strategies.

Multi-step Synthesis Pathway

A typical synthetic route involves:

Data Tables Summarizing Key Reaction Conditions

Step Starting Material Reagents Catalyst Solvent Temperature Time Yield (%) Reference
1 Pentane-1,3-dione derivatives Thiophene halide Pd(0) complex DMF Reflux 12–24 h 65
2 Aromatic aldehyde KOH or NaOH Ethanol Reflux 3–6 h 70
3 Hydroxylated intermediate Methyl iodide Acetone Reflux 4–8 h 80 Methylation step
4 Diketone with methoxy group Purification

Complete Research Results and Considerations

  • Yield Optimization: Microwave-assisted cross-coupling reactions have been shown to improve yields and reduce reaction times significantly.
  • Solvent Choice: Inert solvents such as DMF, acetonitrile, and ethanol are preferred to prevent side reactions.
  • Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., XPhos Pd G4) have demonstrated high efficiency in heteroaryl coupling.
  • Functional Group Compatibility: The methylation step is compatible with various functional groups, provided that conditions are carefully controlled to prevent over-alkylation.
  • Purification Techniques: Flash chromatography and recrystallization are standard for isolating pure compounds.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its unique molecular structure, featuring a thiophene ring, allows it to interact with various biological and chemical systems, making it a versatile building block and subject of interest in diverse scientific fields.

Chemical Applications

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione serves as a crucial building block in synthesizing more complex thiophene derivatives. Thiophene derivatives are integral to creating various organic compounds with specific functionalities. One common synthetic route involves condensing thiophene derivatives with appropriate carbonyl compounds, such as the Paal–Knorr reaction, which uses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Biological Applications

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. For instance, 5-oxopyrolidine derivatives, which can be synthesized using thiophene-based compounds, have shown promise as anticancer and antimicrobial agents effective against multidrug-resistant Gram-positive pathogens . Specifically, compounds with 5-nitrothiophene substituents have demonstrated selective antimicrobial activity against Staphylococcus aureus strains resistant to linezolid and tedizolid .

Medical Applications

The potential therapeutic applications of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione are explored in developing new drugs. Its interactions with enzymes and receptors can inhibit or modulate their activity, leading to antimicrobial or anticancer effects. Non-invasive imaging of lactate via chemical exchange saturation transfer (CEST) MRI methods has significant implications for cancer and metabolic disorders .

Industrial Applications

In industry, 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals. The compound's properties make it suitable for creating materials with specific electronic and protective characteristics.

Chemical Reactions

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione undergoes several chemical reactions, which include:

  • Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: Can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Substitution: Undergoes substitution reactions, particularly electrophilic aromatic substitution, due to the thiophene ring's presence.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thiophene nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

4,4-Difluoro-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Structural Differences :

  • Substituents : Fluorine atoms at C4 and a methyl group on the thiophene ring (position 5).
  • Molecular Formula : C₁₀H₁₀F₂O₂S (vs. C₁₀H₁₂O₃S for the target compound).
    Impact :
  • The methyl group on thiophen-2-yl (vs. thiophen-3-yl) introduces steric hindrance, possibly affecting binding interactions .
Property Target Compound 4,4-Difluoro Analog
Molecular Weight ~228.3 g/mol 232.25 g/mol
Thiophene Position 3-yl 5-methyl-2-yl
Key Functional Groups Methoxy, diketone Difluoro, methyl, diketone

2-Methyl-1-phenyl-5-(pyridin-3-yl)pentane-1,3-dione (194)

Structural Differences :

  • Heterocycle : Pyridin-3-yl replaces thiophen-3-yl.
  • Substituents : Phenyl and methyl groups.
    Impact :
  • Pyridine’s basic nitrogen increases polarity, enhancing solubility in aqueous media compared to thiophene’s hydrophobic nature.
  • The phenyl group may improve π-π stacking interactions in biological systems .
Property Target Compound Compound 194
Heterocycle Thiophen-3-yl Pyridin-3-yl
Solubility Moderate (hydrophobic) Higher (due to pyridine)
Pharmacological Role Potential enzyme inhibition Unclear; structural analog

Thiazole-Containing Analogs (e.g., Compound 1d)

Structural Differences :

  • Core Structure : Thiazole ring fused with indole and thiophen-3-yl.
  • Substituents : Tert-butyl carbamate and methoxy groups.
    Impact :
  • Thiazole’s electron-rich nature may enhance binding to metal ions or enzymes.
  • The indole-thiazole scaffold in compound 1d showed biological activity (e.g., anti-inflammatory or antimicrobial), suggesting that diketone analogs like the target compound could be optimized for similar applications .
Property Target Compound Compound 1d
Core Structure Diketone Indole-thiazole
Bioactivity Understudied Anti-inflammatory potential
Synthetic Complexity Moderate High (multi-step synthesis)

5-Methoxy-1-(phenylsulfonyl)-3-(thiophen-3-yl)-1H-indole (11)

Structural Differences :

  • Backbone : Indole with phenylsulfonyl group vs. diketone.
  • Substituents : Shared thiophen-3-yl and methoxy groups.
    Impact :
  • The sulfonyl group increases polarity and may improve pharmacokinetic properties (e.g., bioavailability).
  • Indole’s aromatic system could confer fluorescence properties, useful in imaging studies .
Property Target Compound Compound 11
Functional Groups Diketone Indole, sulfonyl
Polarity Moderate High (due to sulfonyl)
Applications Synthetic intermediate Potential imaging agent

Indolin-1,3-dione Derivatives

Structural Differences :

  • Core Structure : Indolin-1,3-dione vs. pentane-1,3-dione.
  • Substituents : Varied aromatic and aliphatic groups.
    Impact :
  • The indolin-dione scaffold in exhibited selectivity for sigma-2 (σ2) receptors, highlighting the role of diketone moieties in receptor binding.
  • The target compound’s simpler structure may lack this selectivity but could serve as a precursor for more complex analogs .

Key Research Findings and Trends

  • Electronic Effects : Fluorine and sulfonyl groups enhance stability and solubility but may reduce membrane permeability .
  • Heterocycle Influence : Thiophene vs. pyridine significantly alters electronic and solubility profiles, impacting drug-likeness .
  • Bioactivity : Thiazole and indole derivatives demonstrate that structural complexity correlates with targeted biological activity, whereas diketones are versatile intermediates .

Data Tables for Comparative Analysis

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione C₁₀H₁₂O₃S ~228.3 Thiophen-3-yl, methoxy N/A
4,4-Difluoro-1-(5-methylthiophen-2-yl)pentane-1,3-dione C₁₀H₁₀F₂O₂S 232.25 Thiophen-2-yl, difluoro, methyl N/A
2-Methyl-1-phenyl-5-(pyridin-3-yl)pentane-1,3-dione C₁₇H₁₇NO₂ ~279.3 Pyridin-3-yl, phenyl N/A

Biological Activity

5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Formula:

  • Molecular Formula: C10H12O3S
  • Molecular Weight: Approximately 212.27 g/mol
  • Functional Groups: Contains a methoxy group and a thiophene ring, which are significant for its biological activity.

Synthesis Methods

The synthesis of 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione can be achieved through various organic reactions, emphasizing its accessibility for research and industrial applications. Common methods include:

  • Condensation Reactions: Utilizing thiophene derivatives in the presence of appropriate catalysts.
  • Functionalization Techniques: Modifying existing compounds to introduce the methoxy and diketone functionalities.

Biological Activities

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of its biological activities:

Antimicrobial Activity

Studies suggest that 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione demonstrates promising antimicrobial effects against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound can reduce the viability of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The anticancer effects are attributed to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in cell proliferation.

The proposed mechanisms through which 5-Methoxy-1-(thiophen-3-yl)pentane-1,3-dione exerts its biological effects include:

  • Enzyme Interaction: The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding: Its structural components enable it to bind to specific receptors, potentially altering cellular responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against multidrug-resistant S. aureus.
Anticancer ActivityReduced A549 cell viability by inducing apoptosis; compared favorably with standard chemotherapeutics like cisplatin.
Structure-Activity RelationshipIdentified key structural features necessary for enhanced biological activity.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀. Bootstrap resampling (n=5000 iterations) estimates confidence intervals. ANOVA with post-hoc Tukey tests compares multiple groups. Report p-values with effect sizes (Cohen’s d) to avoid Type I/II errors .

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